4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)morpholine
Description
4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)morpholine is a synthetic heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at the 3-position. The structure is further modified by a pyrrolidin-1-ylsulfonylmorpholine moiety linked via an oxymethylene bridge. This compound likely belongs to a class of molecules designed for pharmaceutical applications, particularly kinase inhibition or modulation of signaling pathways, given the prevalence of triazolo-pyridazine derivatives in medicinal chemistry . Its structural complexity suggests a focus on optimizing target selectivity and pharmacokinetic properties, such as metabolic stability and solubility.
Properties
IUPAC Name |
4-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4S/c24-28(25,21-7-9-26-10-8-21)22-6-5-13(11-22)12-27-16-4-3-15-18-19-17(14-1-2-14)23(15)20-16/h3-4,13-14H,1-2,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYORHGVJPQPUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)morpholine generally involves multi-step synthesis starting from commercially available precursors. Commonly, a stepwise synthesis involving the formation of the triazolo[4,3-b]pyridazin scaffold, followed by introduction of the pyrrolidine and morpholine moieties, is employed.
Key reaction conditions often include the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), with base catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH). Protection and deprotection strategies are also critical in certain steps to prevent unwanted side reactions.
Industrial Production Methods: For large-scale production, continuous flow reactors and automation can be employed to enhance the yield and purity of the compound. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are typically used to monitor and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, especially at the pyrrolidine ring, using oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA).
Reduction: It can be reduced, particularly at the triazolo[4,3-b]pyridazin ring, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, often utilizing nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: H2O2, mCPBA, Acetic Acid.
Reduction: LiAlH4, NaBH4, ethanol as a solvent.
Substitution: Amines, thiols, K2CO3, DMF.
Major Products Formed from These Reactions:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced triazolo[4,3-b]pyridazin derivatives.
Substitution: Formation of amino- or thio-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, enabling the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, it can be used as a probe to study enzyme functions, due to its ability to interact with various biological targets. Its structure may allow it to inhibit or modulate the activity of specific enzymes.
Medicine: Potential medicinal applications include the design of novel pharmaceuticals. Its triazolo[4,3-b]pyridazin core is of particular interest for developing anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In industry, it can be utilized in the synthesis of specialty chemicals and advanced materials, particularly where specific structural features are required to impart desired properties to the final product.
Mechanism of Action
The compound's mechanism of action largely depends on its ability to interact with molecular targets such as proteins, enzymes, or receptors. The triazolo[4,3-b]pyridazin ring can act as a bioisostere, mimicking natural substrates of enzymes or receptors, thus inhibiting or modulating their activity.
Molecular Targets and Pathways: Potential targets include kinases, proteases, and other enzymes involved in critical biological pathways. The compound may interfere with signal transduction pathways, cellular communication, or metabolic processes.
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle : These analogs replace the triazolo[4,3-b]pyridazine core with a pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine system, introducing an additional pyrrole ring. This modification may alter electronic properties and binding interactions.
- Substituents: The ethyl group on the cyclopentanol ring contrasts with the cyclopropyl group in the target compound. Cyclopropyl’s rigid, sp³-hybridized structure could enhance metabolic stability compared to ethyl’s flexibility .
3-Methyl-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 56383-11-0)
This simpler analog (molecular weight: 219.24 g/mol) shares the triazolo[4,3-b]pyridazine core but lacks the cyclopropyl and pyrrolidinyl-sulfonyl-morpholine substituents .
Key Differences :
- Substituents : A methyl group at the 3-position and a morpholine group at the 6-position are present instead of the cyclopropyl and oxymethylene-pyrrolidinyl-sulfonyl-morpholine chain.
- Pharmacological Implications : The absence of the sulfonylmorpholine-pyrrolidine moiety may reduce solubility or target engagement, while the methyl group could decrease steric hindrance compared to cyclopropyl.
Data Table: Structural and Molecular Comparison
Biological Activity
The compound 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)morpholine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolopyridazine core linked to a morpholine group through a pyrrolidine and a sulfonyl moiety. Its intricate structure suggests multiple points of interaction with biological targets, making it a candidate for various therapeutic applications.
Molecular Formula
| Component | Value |
|---|---|
| Molecular Formula | C19H24N6O4S |
| Molecular Weight | 396.50 g/mol |
| CAS Number | 53189556 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor , modulating biochemical pathways involved in disease processes. For instance, it has been noted to inhibit certain kinases involved in cancer cell proliferation.
Biological Activity and Pharmacological Effects
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant biological activities:
- Cytotoxicity : Studies have shown that related compounds can exert cytotoxic effects on various cancer cell lines. For example:
- DPP-IV Inhibition : Similar compounds have been identified as selective DPP-IV inhibitors with anti-diabetic effects, demonstrating the versatility of triazolo-pyridazine derivatives in metabolic disease management .
- Kinase Inhibition : The compound's structural features suggest potential inhibitory activity against kinases such as c-Met, which is implicated in tumor growth and metastasis. Inhibitory activity was noted with IC50 values comparable to established inhibitors like Foretinib .
Case Study 1: Anticancer Activity
A study evaluating novel triazolo-pyridazine derivatives found that certain compounds demonstrated significant cytotoxicity against cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the potential for developing effective anticancer therapies based on this scaffold .
Case Study 2: Metabolic Disorders
In preclinical studies involving Zucker fa/fa rats, a related compound demonstrated improved glucose tolerance without inducing hypoglycemia, suggesting its utility in managing type 2 diabetes through DPP-IV inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
